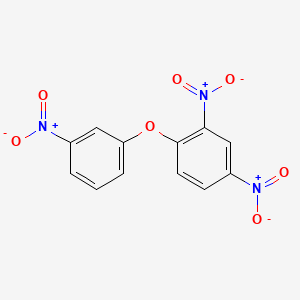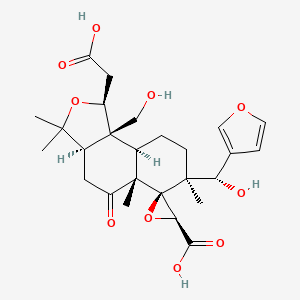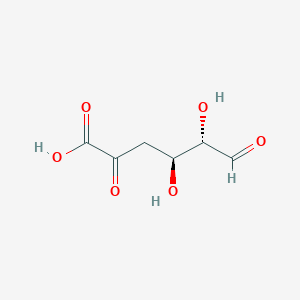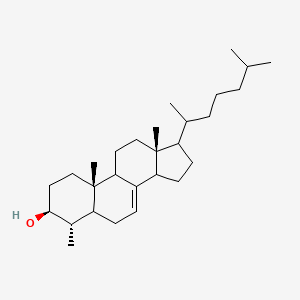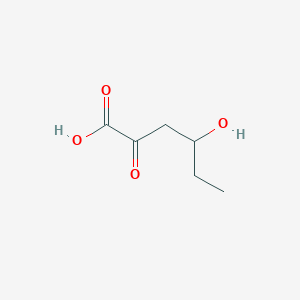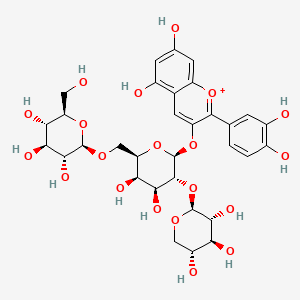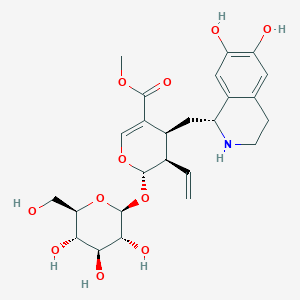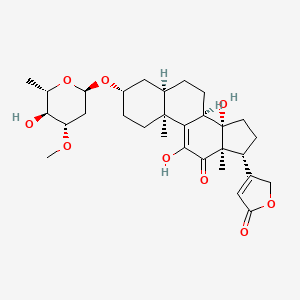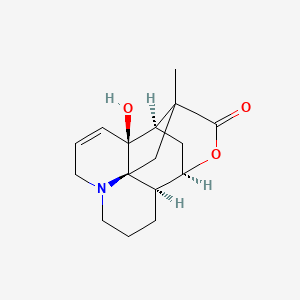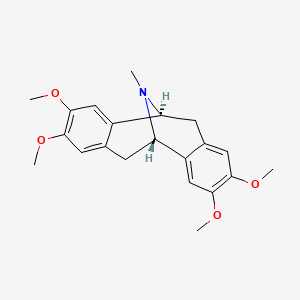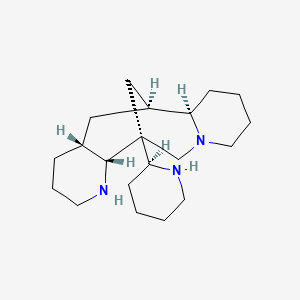
Peonidin-3-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peonidin 3-O-glucoside, also known as oxycoccicyanin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Peonidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Peonidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Peonidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Peonidin 3-O-glucoside can be biosynthesized from peonidin. Outside of the human body, peonidin 3-O-glucoside can be found in a number of food items such as lima bean, gooseberry, grape wine, and alcoholic beverages. This makes peonidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Peonidin 3-O-beta-D-glucoside is an anthocyanin cation that is the 3-O-beta-D-glucoside of peonidin (methylcyanidin). It has a role as an antioxidant and a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside and a monosaccharide derivative. It derives from a peonidin. It is a conjugate acid of a peonidin 3-O-beta-D-glucoside betaine.
Applications De Recherche Scientifique
Cancer Cell Growth Inhibition and Apoptosis Induction
Peonidin-3-glucoside (Peo-3-glc) exhibits significant anti-cancer properties. A study by Chen et al. (2005) demonstrated that Peo-3-glc inhibits tumor cell growth and induces apoptosis in vitro. This compound was also effective in suppressing tumor growth in vivo, suggesting a potential role in cancer therapy.
Cardiovascular Health and Atherosclerosis
Peo-3-glc shows promise in cardiovascular health, particularly in the context of atherosclerosis. A study conducted by Marino et al. (2020) found that this compound can prevent monocyte adhesion to endothelial cells and reduce the production of E-selectin and vascular endothelial growth factor (VEGF), which are crucial in the development of atherosclerosis.
Anti-Metastatic Effects in Cancer
Peo-3-glc has shown potential in inhibiting metastasis in cancer. A study by Chen et al. (2006) indicated that Peo-3-glc extracted from black rice significantly inhibited the invasion and motility of cancer cells, including a reduction in the expression of matrix metalloproteinase (MMP)-9 and urokinase-type plasminogen activator (u-PA), which are key factors in tumor metastasis.
Selective Anti-Proliferation in Breast Cancer
Peo-3-glc has been identified as a selective inhibitor of HER2-positive breast cancer cell proliferation. Research by Liu et al. (2013) demonstrated that this compound could inhibit the proliferation of HER2-positive cells and induce apoptosis in vitro and in vivo.
Metabolism and Absorption Studies
Studies on the metabolism and absorption of Peo-3-glc provide insights into its biological activities. Research by Wu et al. (2002) and Vanzo et al. (2011) showed that Peo-3-glc undergoes methylation and glucuronide conjugation after consumption, with rapid uptake and metabolism in the kidneys and liver.
Propriétés
Numéro CAS |
68795-37-9 |
|---|---|
Nom du produit |
Peonidin-3-glucoside |
Formule moléculaire |
C22H23O11+ |
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1 |
Clé InChI |
ZZWPMFROUHHAKY-OUUKCGNVSA-O |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



